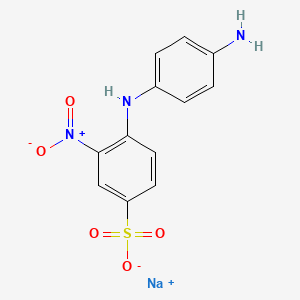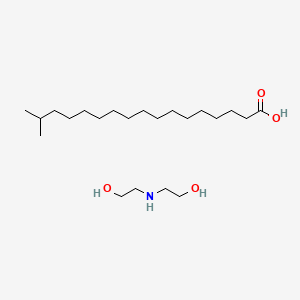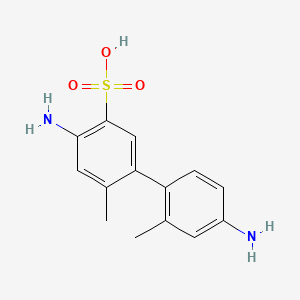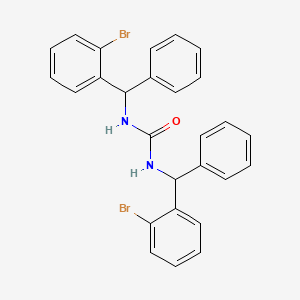
N,N'-Bis((2-bromophenyl)phenylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis((2-bromophenyl)phenylmethyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of two bromophenyl groups and a phenylmethyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis((2-bromophenyl)phenylmethyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 2-bromophenylamine with phenylmethyl isocyanate under mild conditions. This reaction can be carried out in the presence of a catalyst or under catalyst-free conditions in water, which is an environmentally friendly approach .
Industrial Production Methods
Industrial production of N-substituted ureas, including N,N’-Bis((2-bromophenyl)phenylmethyl)urea, often involves the use of phosgene or its derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of carbamoyl chlorides or isocyanates are preferred. These methods are more environmentally friendly and safer .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis((2-bromophenyl)phenylmethyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new urea derivative with the amine group replacing the bromine atom.
Aplicaciones Científicas De Investigación
N,N’-Bis((2-bromophenyl)phenylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials
Mecanismo De Acción
The mechanism of action of N,N’-Bis((2-bromophenyl)phenylmethyl)urea involves its interaction with molecular targets such as enzymes or proteins. The bromophenyl groups can form hydrogen bonds or other interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenylmethyl group can also contribute to the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(phenylmethyl)urea: Lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Contains trifluoromethyl groups instead of bromophenyl groups, leading to different chemical properties and applications.
Uniqueness
N,N’-Bis((2-bromophenyl)phenylmethyl)urea is unique due to the presence of bromine atoms, which enhance its reactivity and potential for further chemical modifications. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
160807-86-3 |
|---|---|
Fórmula molecular |
C27H22Br2N2O |
Peso molecular |
550.3 g/mol |
Nombre IUPAC |
1,3-bis[(2-bromophenyl)-phenylmethyl]urea |
InChI |
InChI=1S/C27H22Br2N2O/c28-23-17-9-7-15-21(23)25(19-11-3-1-4-12-19)30-27(32)31-26(20-13-5-2-6-14-20)22-16-8-10-18-24(22)29/h1-18,25-26H,(H2,30,31,32) |
Clave InChI |
DPYPSFSAYSVHET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2Br)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




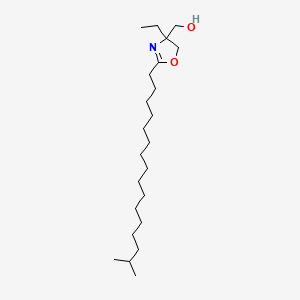
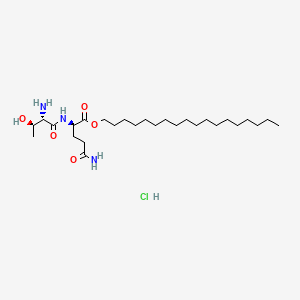
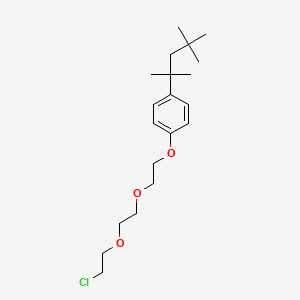
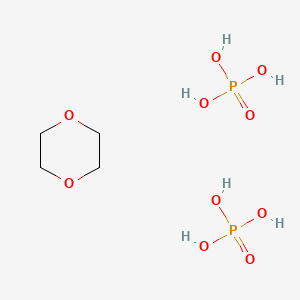
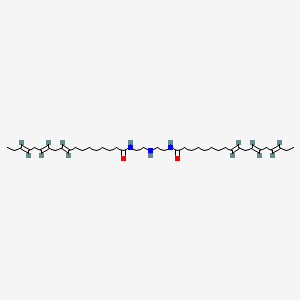
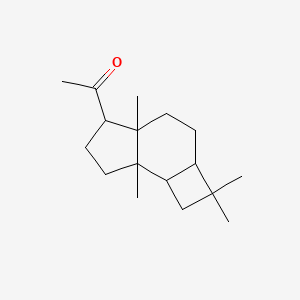
![2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol](/img/structure/B12670737.png)
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)

